![molecular formula C21H25N3O6S B1229998 3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium CAS No. 343257-52-3](/img/structure/B1229998.png)

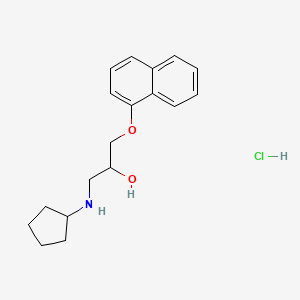

3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium

Overview

Description

“3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium”, also known as EVOblue-30 dye, is a compound with the molecular formula C21H25N3O6S . It is used as a reference standard in food and beverage analysis .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a phenoxazin core and various functional groups attached to it . The molecular weight is 447.5 g/mol .Physical And Chemical Properties Analysis

The compound has a molecular weight of 447.5 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Scientific Research Applications

Fluorescence Microscopy

EVOblue-30 dye is extensively used in fluorescence microscopy due to its high fluorescence quantum yield and stability. It allows for the visualization of cellular structures and proteins with minimal photodestruction, providing clearer images over extended periods of observation .

Covalent Labeling of Biological Molecules

This dye is capable of covalently attaching to a wide range of biological molecules, including proteins and nucleic acids. This property is crucial for studies that require stable attachment of the dye to the molecules of interest, ensuring that the fluorescent signal remains intact throughout the experiment .

Flow Cytometry

In flow cytometry, EVOblue-30 dye is used for labeling cells or biomolecules. Its excitation and emission wavelengths are compatible with common laser and filter sets, making it a versatile tool for analyzing cell populations and their properties .

DNA Sequencing and SNP Analysis

The dye’s ability to be covalently linked to nucleotides makes it valuable for DNA sequencing and single nucleotide polymorphism (SNP) analysis. It provides a stable fluorescent signal that can be detected during the sequencing process, aiding in the accurate determination of genetic sequences .

Gene Expression Studies

EVOblue-30 dye is used in gene expression studies, such as DNA microarray analysis. It helps in the detection of hybridized DNA on microarrays, allowing researchers to study gene expression patterns across different samples and conditions .

Enzymatic Incorporation into DNA

The dye can be enzymatically incorporated into DNA by DNA polymerases. This application is significant for creating fluorescently labeled DNA, which is essential for various molecular biology techniques, including PCR and primer extension .

High-Performance Fluorescence Applications

Due to its high chemical stability, EVOblue-30 dye is suitable for high-performance fluorescence applications. This includes its use in sophisticated imaging techniques and high-throughput screening assays where a robust and long-lasting fluorescent signal is required .

Development of Fluorescent Probes

Researchers utilize EVOblue-30 dye to develop new fluorescent probes for biological research. These probes can be designed to target specific cellular components or biochemical pathways, providing insights into cellular functions and disease mechanisms .

properties

IUPAC Name |

3-[[7-[2-carboxyethyl(methyl)azaniumylidene]phenoxazin-3-yl]-ethylamino]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O6S/c1-3-24(10-4-12-31(27,28)29)16-6-8-18-20(14-16)30-19-13-15(5-7-17(19)22-18)23(2)11-9-21(25)26/h5-8,13-14H,3-4,9-12H2,1-2H3,(H-,25,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTKCVWZEGPPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCS(=O)(=O)[O-])C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)CCC(=O)O)C=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402637 | |

| Record name | 3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium | |

CAS RN |

343257-52-3 | |

| Record name | Phenoxazin-5-ium, 3-[(2-carboxyethyl)methylamino]-7-[ethyl(3-sulfopropyl)amino]-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343257-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide](/img/structure/B1229915.png)

![N-ethyl-N-(2-ethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1229916.png)

![N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B1229917.png)

![Spiro[4.4]nonane-1,6-diol](/img/structure/B1229922.png)

![But-2-enedioic acid;[4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone](/img/structure/B1229931.png)